4-(2-Bromophenyl)butanoyl chloride

Description

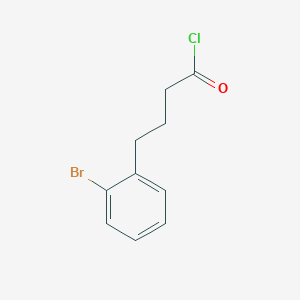

4-(2-Bromophenyl)butanoyl chloride is an organobromine compound featuring a butanoyl chloride backbone substituted with a 2-bromophenyl group. Its molecular formula is C₁₀H₁₀BrClO, with a molecular weight of 261.54 g/mol (based on analogous para-substituted derivatives) . The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that differentiate this compound from its structural analogs. It is typically synthesized via acylation reactions, as exemplified by methods involving acetyl chloride and halogenated aromatic precursors . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials requiring regioselective bromination.

Properties

CAS No. |

92013-30-4 |

|---|---|

Molecular Formula |

C10H10BrClO |

Molecular Weight |

261.54 g/mol |

IUPAC Name |

4-(2-bromophenyl)butanoyl chloride |

InChI |

InChI=1S/C10H10BrClO/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2 |

InChI Key |

FJIPMSFLXQFHBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCCC(=O)Cl)Br |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-bromophenyl)butanoyl chloride with three analogs: 4-(4-bromophenyl)butanoyl chloride, 4-(4-ethylphenyl)butanoyl chloride, and (2-bromo-4-chlorophenyl)methanesulfonyl chloride. Key differences in substituent position, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Molecular Properties

Key Observations:

Para-substituted derivatives (e.g., 4-(4-bromophenyl)butanoyl chloride) exhibit higher symmetry, which may enhance crystallinity and stability, as inferred from crystallography software applications like SHELX .

Functional Group Variations: Replacing the bromophenyl group with an ethyl group (as in 4-(4-ethylphenyl)butanoyl chloride) reduces molecular weight and polarity, likely lowering boiling points and altering solubility in nonpolar solvents . The sulfonyl chloride group in (2-bromo-4-chlorophenyl)methanesulfonyl chloride confers distinct reactivity, enabling sulfonamide formation rather than esterification or amidation typical of acyl chlorides .

Synthetic Utility :

- Brominated analogs are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), where the ortho-bromo substituent may direct regioselectivity in subsequent functionalization steps.

- Ethyl-substituted derivatives lack halogen-mediated reactivity, limiting their use in metal-catalyzed reactions but enhancing thermal stability .

Research Findings and Challenges

- Crystallography: Para-substituted bromophenyl derivatives are more amenable to single-crystal X-ray diffraction studies due to their symmetry, as noted in SHELX-based refinements . Ortho-substituted analogs may require advanced computational modeling to resolve steric clashes.

- Synthetic Limitations : Ortho-substituted bromophenyl compounds often necessitate directed ortho-metalation techniques or protective strategies to avoid unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.